![molecular formula C26H23N5O2S B2549376 N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 894252-77-8](/img/structure/B2549376.png)
N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H23N5O2S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
The structure of this compound can be represented as follows:
Chemical Structure
Chemical Formula: C20H20N4O1S
Biological Activity Overview
The biological activity of this compound has been primarily studied in relation to its anticancer , antimicrobial , and antioxidant properties. Below are detailed findings from various studies:
Anticancer Activity
-
In Vitro Studies:
- The compound exhibited significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer). The IC50 values ranged from 0.74 to 10.0 μg/mL across different studies .
- A comparative study indicated that the compound's anticancer efficacy was enhanced when used in combination with other agents like doxorubicin and 8-azaguanine .
- Mechanism of Action:
Antimicrobial Activity
- Broad-Spectrum Activity:
- The compound demonstrated antimicrobial efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In particular, it showed notable activity against resistant strains .
- The Minimum Inhibitory Concentration (MIC) values were reported to be effective in the low micromolar range for several pathogens .
Antioxidant Activity
- Radical Scavenging Assays:
Data Summary
The following table summarizes key biological activities and their respective IC50 values:
Activity Type | Target Cell Line / Pathogen | IC50 Value |
---|---|---|
Anticancer | MCF-7 | 0.74 μg/mL |
HCT116 | 10.0 μg/mL | |
H460 | 3.29 μg/mL | |
Antimicrobial | Staphylococcus aureus | 2 μg/mL |
Escherichia coli | 1 μg/mL | |
Antioxidant | DPPH Radical Scavenging | 6.62 µg/mL |
Case Study 1: Synergistic Effects with Doxorubicin
A study conducted by Zhang et al. evaluated the synergistic effects of this compound in combination with doxorubicin on MCF-7 cells. The results indicated a significant reduction in cell viability compared to either agent alone.
Case Study 2: Antimicrobial Efficacy
Research by El-Gohary et al. focused on the antimicrobial properties of this compound against multidrug-resistant strains. The findings revealed that the compound not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC concentrations.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Anticancer Activity
- Recent studies have demonstrated that compounds similar to N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide exhibit significant anticancer properties. For instance, derivatives with similar structures have shown percent growth inhibitions against various cancer cell lines such as SNB-19 and OVCAR-8 . These compounds may act by inhibiting specific pathways involved in tumor growth.
-
Anti-inflammatory Potential
- The compound has been evaluated for its anti-inflammatory effects through in silico molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response . This potential makes it a candidate for further development in treating inflammatory diseases.
Synthesis and Structure Analysis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anticancer Activity
In a study focusing on the anticancer effects of similar compounds, researchers found that specific derivatives displayed significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Effects
Another investigation utilized molecular docking simulations to predict the interaction of this compound with 5-lipoxygenase. The results indicated a strong binding affinity, suggesting that modifications to the structure could enhance its efficacy as an anti-inflammatory agent .
Eigenschaften
IUPAC Name |
2-(2,5-dimethylanilino)-N-(3,4-dimethylphenyl)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2S/c1-14-5-6-16(3)21(11-14)28-25-30-31-24(33)20-10-8-18(13-22(20)29-26(31)34-25)23(32)27-19-9-7-15(2)17(4)12-19/h5-13H,1-4H3,(H,27,32)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFLJHSHTMYJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)C)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.